Ethyl 4-(tetradecylamino)benzoate
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Overview
Description
Ethyl 4-(tetradecylamino)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(tetradecylamino)benzoate typically involves the esterification of 4-(tetradecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tetradecylamino)benzoate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in polar solvents.
Major Products
Hydrolysis: 4-(tetradecylamino)benzoic acid and ethanol.
Reduction: 4-(tetradecylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(tetradecylamino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(tetradecylamino)benzoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of cellular processes, making it effective as an antimicrobial agent . Additionally, its anesthetic properties are attributed to its ability to block sodium channels, preventing the transmission of nerve impulses .
Comparison with Similar Compounds
Ethyl 4-(tetradecylamino)benzoate can be compared to other benzoate esters and local anesthetics:
Ethyl 4-aminobenzoate: Similar structure but lacks the long alkyl chain, resulting in different physical and chemical properties.
Benzocaine: A well-known local anesthetic with a similar mechanism of action but different structural features.
Tetracaine: Another local anesthetic with a longer alkyl chain, providing a comparison in terms of potency and duration of action.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, and its properties make it valuable in fields such as chemistry, biology, medicine, and industry.
Properties
CAS No. |
55791-59-8 |
---|---|
Molecular Formula |
C23H39NO2 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
ethyl 4-(tetradecylamino)benzoate |
InChI |
InChI=1S/C23H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26-4-2/h16-19,24H,3-15,20H2,1-2H3 |
InChI Key |
DGGGBDLOUZPPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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